molecular formula C5H9N5 B13112722 N4-methylpyrimidine-4,5,6-triamine

N4-methylpyrimidine-4,5,6-triamine

Cat. No.: B13112722
M. Wt: 139.16 g/mol
InChI Key: PNMBONWGJZRFCL-UHFFFAOYSA-N
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Description

N4-Methylpyrimidine-4,5,6-triamine is a pyrimidine derivative featuring a methyl group at the N4 position and amine groups at the 4, 5, and 6 positions of the pyrimidine ring. Pyrimidine triamines are recognized for their versatility in medicinal chemistry, serving as intermediates for drug development and exhibiting biological activities such as kinase inhibition and antimicrobial effects . The methyl substitution at N4 likely influences electronic and steric properties, modulating interactions with biological targets .

Properties

IUPAC Name

4-N-methylpyrimidine-4,5,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-8-5-3(6)4(7)9-2-10-5/h2H,6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMBONWGJZRFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methylpyrimidine-4,5,6-triamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-methylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives, depending on the nature of the reagents and reaction conditions used .

Scientific Research Applications

N4-methylpyrimidine-4,5,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-methylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with nucleic acids, potentially affecting DNA or RNA synthesis and function .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below summarizes key analogs of pyrimidine triamines, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N4-Methylpyrimidine-4,5,6-triamine N4-methyl, 4,5,6-triamine C5H9N5 163.17 (estimated) Potential intermediate for kinase inhibitors; methyl group enhances lipophilicity
N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine N4-isopropyl, N6-aryl sulfonyl C14H19N5O2S 321.40 Increased steric bulk; sulfonyl group may enhance target binding
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine N4,N6-dimethyl, N4,N6-diphenyl C18H19N5 305.38 High molecular weight; diphenyl groups improve π-π stacking interactions
N6-Benzyl-N4,N4-dimethylpyrimidine-4,5,6-triamine N6-benzyl, N4-dimethyl C13H17N5 243.31 Benzyl group enhances membrane permeability; dimethylation reduces polarity
2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine Pyrazolo-pyrimidine hybrid, N5-methyl C18H17FN8 364.40 Hybrid framework improves potency (IC50 ~0.4 µM in kinase inhibition)

Key Research Findings

  • Framework Optimization: Hybrid frameworks (e.g., pyrazolo-pyrimidine) outperform traditional pyrimidine triamines in potency, highlighting the need for structural innovation in N4-methyl derivatives .
  • Steric and Electronic Tuning : Methyl and isopropyl groups at N4 balance lipophilicity and steric hindrance, while sulfonyl or aryl groups at distal positions enhance target engagement .
  • Toxicity-Substituent Relationship : Bulky or aromatic substituents may introduce toxicity, necessitating careful design in drug development .

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